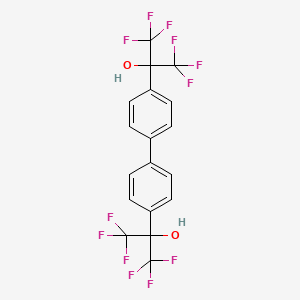

4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl

Overview

Description

"4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl" is a compound with significant catalytic and sensor applications. It is used in dehydrative amidation between carboxylic acids and amines, and as a coating material for nerve agent sensors .

Synthesis Analysis

The synthesis of 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl involves a simpler technique achieved from 4,4'-(hexafluoroisopropylidene)diphenol, resulting in a monomer and its corresponding hybrid organic/inorganic siloxane polymer .

Molecular Structure Analysis

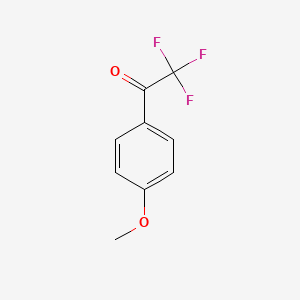

The compound possesses redox sites and electron-donating sources, contributing to its red color and exhibiting reversible redox waves corresponding to oxidation and reduction processes .

Chemical Reactions Analysis

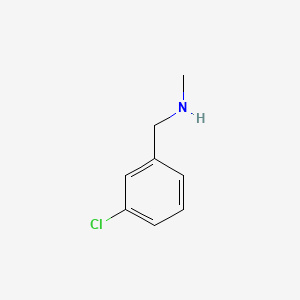

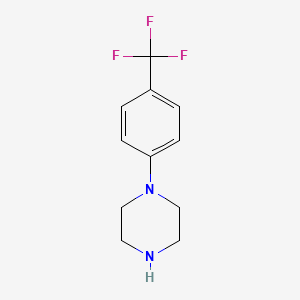

The compound's ortho-substituent plays a key role in preventing the coordination of amines to the boron atom, thus accelerating the amidation process .

Physical and Chemical Properties Analysis

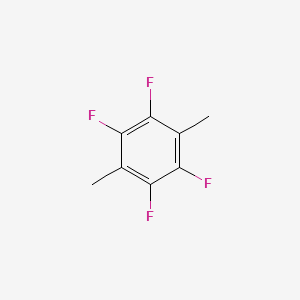

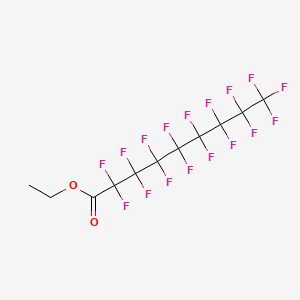

The compound exhibits high optical transparency, good thermal properties, low refractive indices, and low birefringence due to its high fluorine content .

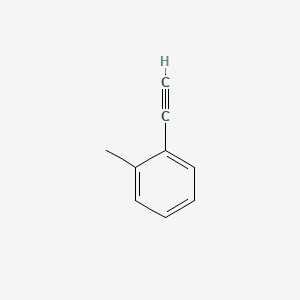

The compound's estrogenicity is influenced by the length and nature of the substituents at the bridging carbon, making it suitable for appropriate hydrogen bonding to the acceptor site of the estrogen receptor .

Overall, "4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl" demonstrates diverse applications and properties, making it a valuable compound in various fields.

The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. 2,2-Bis(3-allyl-4-hydroxyphenyl)hexafluoropropane and fluorosiloxane as coating materials for nerve agent sensors Synthesis and Redox Properties of Bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene Synthesis and characterization of highly-fluorinated colorless polyimides derived from 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline) and aromatic dianhydrides The estrogenicity of bisphenol A-related diphenylalkanes with various substituents at the central carbon and the hydroxy groups.

Scientific Research Applications

Chemical Warfare Agent Detection

A study by Bhadury et al. (2005) explored the synthesis of a simpler technique for the production of 2,2-bis(4-allyoxyphenyl)hexafluoropropane from 4,4′-(hexafluoroisopropylidene)diphenol. The synthesized monomer and its corresponding hybrid organic/inorganic siloxane polymer were successfully used as coating materials for the detection of toxic chemical warfare agents, highlighting its potential application in enhancing safety and security measures (Bhadury, Dubey, Singh, & Saxena, 2005).

Advanced Polymer Synthesis

Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants, using a compound related to 4,4′-(hexafluoroisopropylidene)diphenol. These polymers showed promising physical and optical properties, including good solubility in organic solvents and potential for application in advanced materials due to their thermal stability and fluorescence emission (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Gas Separation and Pervaporation

Xiao, Feng, and Huang (2008) researched synthetic 6FDA-ODA copolyimide membranes for gas separation and pervaporation, correlating separation properties with diamine monomers. This study underscores the importance of the compound in enhancing the efficiency of separation processes, which is crucial in industrial applications like gas purification and solvent dehydration (Xiao, Feng, & Huang, 2008).

Environmental and Health Studies

Liao et al. (2012) included 4,4'-(hexafluoroisopropylidene)diphenol (BPAF) in their study on the occurrence of bisphenol analogues in indoor dust from various countries, implicating it in discussions on human exposure to environmental contaminants. This research highlights the environmental presence and potential health implications of various bisphenol analogues, including those derived from 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl (Liao, Liu, Guo, Moon, Nakata, Wu, & Kannan, 2012).

Bioremediation Efforts

Chhaya and Gupte (2013) discussed the possible role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. This study demonstrates the potential of using enzymes in the degradation of environmental pollutants, including those related to or derived from 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl, indicating a significant application in environmental cleanup and sustainability efforts (Chhaya & Gupte, 2013).

Safety And Hazards

properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F12O2/c19-15(20,21)13(31,16(22,23)24)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(32,17(25,26)27)18(28,29)30/h1-8,31-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNFGVSJUHFARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176215 | |

| Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

CAS RN |

2180-30-5 | |

| Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002180305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2180-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)